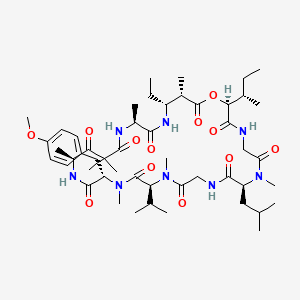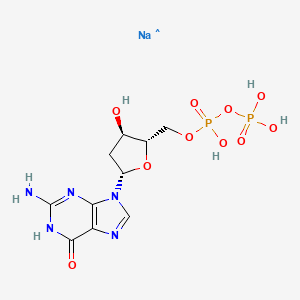
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs . Additionally, it may have industrial applications, such as in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- can be compared with other similar compounds, such as other members of the pyridodiazepine and benzodiazepine families. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties . Some similar compounds include 6,11-dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one and 5,11-dihydropyrido(2,3-b)(1,4)benzodiazepin-6-one .
Eigenschaften
CAS-Nummer |
16287-29-9 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
6-ethyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13-10(14(17)18)6-5-9-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
NJFAYUFRHYLWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)






